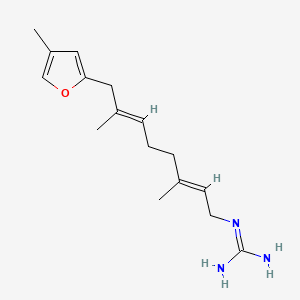
Siphonodictidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siphonodictidine is a natural product found in Siphonodictyon with data available.
Scientific Research Applications
1. Coral Interaction and Marine Ecology
Siphonodictidine, a major secondary metabolite from the sponge Siphonodictyon sp., plays a significant role in the interaction between marine sponges and corals. It has been found to maintain zones of dead coral polyps around the oscular chimneys of the sponges, suggesting a competitive mechanism for space in coral ecosystems (Sullivan, Faulkner, & Webb, 1983).
2. Synthesis and Chemical Studies
Siphonodictidine has been synthesized in a laboratory setting, highlighting its potential for further chemical analysis and applications. This synthesis was achieved using specific chemical processes, contributing to the understanding of its structure and properties (Jefford et al., 2004).
3. Application in Immunoassays
While not directly related to Siphonodictidine, the concept of microfluidic siphons in immunoassays could be an area where compounds like Siphonodictidine might find application. These siphons aid in the delivery of samples and reagents in portable ELISA systems, potentially useful for screening or diagnostic purposes in various fields (Reis et al., 2021).
4. Bioremediation and Environmental Studies
The method of stable isotope probing (SIP), while not specific to Siphonodictidine, is an essential technique in environmental research, particularly in bioremediation. Understanding the role of specific metabolites like Siphonodictidine in environmental processes could be enhanced using SIP techniques (Madsen, 2006).
properties
CAS RN |
88316-91-0 |
|---|---|
Product Name |
Siphonodictidine |
Molecular Formula |
C16H25N3O |
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-[(2E,6E)-3,7-dimethyl-8-(4-methylfuran-2-yl)octa-2,6-dienyl]guanidine |
InChI |
InChI=1S/C16H25N3O/c1-12(7-8-19-16(17)18)5-4-6-13(2)9-15-10-14(3)11-20-15/h6-7,10-11H,4-5,8-9H2,1-3H3,(H4,17,18,19)/b12-7+,13-6+ |
InChI Key |
RTXKGOPKSCBFSW-GTAKWKLUSA-N |
Isomeric SMILES |
CC1=COC(=C1)C/C(=C/CC/C(=C/CN=C(N)N)/C)/C |
SMILES |
CC1=COC(=C1)CC(=CCCC(=CCN=C(N)N)C)C |
Canonical SMILES |
CC1=COC(=C1)CC(=CCCC(=CCN=C(N)N)C)C |
synonyms |
siphonodictidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



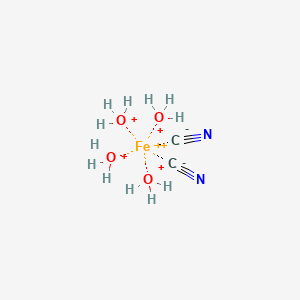
![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)


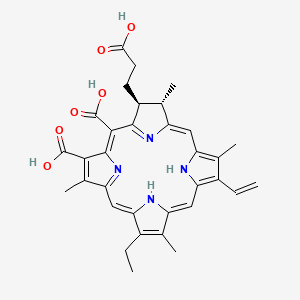
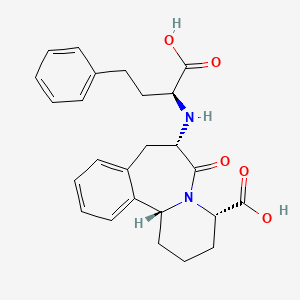
![1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-(2-ethylphenyl)thiourea](/img/structure/B1237722.png)
![1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1237723.png)

![(5S)-5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1237727.png)


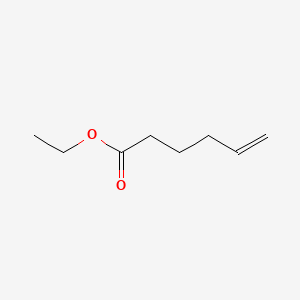
![[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1237733.png)